molecular formula C7H15O5P B3043964 5-dimethoxyphosphorylpentanoic Acid CAS No. 959580-89-3

5-dimethoxyphosphorylpentanoic Acid

Cat. No.: B3043964
CAS No.: 959580-89-3
M. Wt: 210.16 g/mol
InChI Key: NCSZKSVBCWBXLZ-UHFFFAOYSA-N
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Description

5-Dimethoxyphosphorylpentanoic acid is a phosphonic acid derivative characterized by a pentanoic acid backbone with a dimethoxyphosphoryl group (-PO(OCH₃)₂) substituted at the fifth carbon.

Phosphonic acids and their derivatives are of interest in medicinal chemistry, catalysis, and materials science due to their ability to mimic biological phosphates or act as ligands. The dimethoxyphosphoryl substituent may enhance water solubility relative to bulkier aryl-substituted analogs, though empirical data are lacking in the available literature.

Properties

IUPAC Name

5-dimethoxyphosphorylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O5P/c1-11-13(10,12-2)6-4-3-5-7(8)9/h3-6H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSZKSVBCWBXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CCCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethoxyphosphorylpentanoic Acid typically involves the phosphorylation of a pentanoic acid derivative. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale phosphorylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Dimethoxyphosphorylpentanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction can produce phosphine oxides.

Scientific Research Applications

5-Dimethoxyphosphorylpentanoic Acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound can be used in biochemical studies to investigate phosphoryl group interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Dimethoxyphosphorylpentanoic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can participate in various biochemical pathways, influencing cellular processes and signaling mechanisms. The compound’s ability to form stable complexes with metal ions also plays a role in its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pentanoic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Functional Groups Notable Properties/Applications
5-Dimethoxyphosphorylpentanoic Acid Not provided C₇H₁₃O₅P 208.14 Dimethoxyphosphoryl at C5 Carboxylic acid, Phosphoryl Hypothesized enhanced polarity
5-(Diphenylphosphinyl)pentanoic Acid 71140-70-0 C₁₇H₁₉O₃P 302.3 Diphenylphosphinyl at C5 Carboxylic acid, Phosphinyl Hydrophobic; catalyst intermediate
3-Ketopentanoic Acid 10191-25-0 C₅H₈O₃ 116.12 Ketone at C3 Carboxylic acid, Ketone High acidity due to keto group
β-Hydroxy-Pentanoic Acid-d5 10237-77-1 C₅H₅D₅O₃ 123.16 Deuterated β-hydroxy group Carboxylic acid, Alcohol Isotopic labeling studies
3-Ethylpentanoic Acid 58888-87-2 C₇H₁₄O₂ 130.19 Ethyl branch at C3 Carboxylic acid Lipophilic; surfactant potential

Key Comparisons:

Substituent Effects on Acidity: The phosphoryl group in this compound is electron-withdrawing, which could stabilize the carboxylate anion, lowering its pKa compared to unsubstituted pentanoic acid (pKa ~4.8). In contrast, 3-ketopentanoic acid’s ketone group further enhances acidity (estimated pKa ~3.5) due to stronger electron withdrawal . The diphenylphosphinyl analog’s aryl groups may reduce solubility in polar solvents but enhance stability in organic matrices.

Solubility and Reactivity: The dimethoxyphosphoryl group likely improves aqueous solubility relative to the diphenylphosphinyl variant (302.3 g/mol), which is more hydrophobic due to aromatic rings. Amino-substituted analogs (e.g., 2-amino-3,3-dimethylpent-4-ynoic acid) exhibit zwitterionic behavior, enabling unique coordination chemistry, whereas the phosphoryl derivatives may act as phosphate mimics in enzymatic inhibition .

Applications: 5-(Diphenylphosphinyl)pentanoic Acid: Used in metal-ligand complexes for catalysis . β-Hydroxy-Pentanoic Acid-d5: Employed in metabolic tracer studies due to deuterium labeling . this compound: Potential applications in drug design (e.g., protease inhibitors) or as a water-soluble ligand, though further experimental validation is needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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